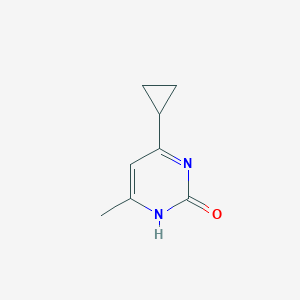
6-Cyclopropyl-4-methylpyrimidine-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclopropyl-4-methylpyrimidine-2-ol is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives. It is a white crystalline solid with a molecular formula of C8H9N2O and a molecular weight of 151.17 g/mol. This compound has gained significant attention due to its potential applications in scientific research, particularly in the field of drug discovery.
Wirkmechanismus
The mechanism of action of 6-Cyclopropyl-4-methylpyrimidine-2-ol is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or proteins involved in disease pathways.
Biochemische Und Physiologische Effekte
Studies have shown that 6-Cyclopropyl-4-methylpyrimidine-2-ol exhibits various biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have an effect on certain neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 6-Cyclopropyl-4-methylpyrimidine-2-ol is that it is relatively easy to synthesize and can be obtained in high yields. It also exhibits good stability and can be stored for long periods. One of the limitations of this compound is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate.
Zukünftige Richtungen
There are several future directions for the research and development of 6-Cyclopropyl-4-methylpyrimidine-2-ol. One potential direction is to investigate its potential as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. Another direction is to explore its potential as a tool compound for the study of disease pathways and drug discovery. Further research is also needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Synthesemethoden
The synthesis of 6-Cyclopropyl-4-methylpyrimidine-2-ol can be achieved through different methods. One of the most common methods is the reaction between 4-methyl-6-nitropyrimidine and cyclopropylamine in the presence of a reducing agent. Another method involves the reaction between 4-methyl-6-chloropyrimidine and cyclopropylamine in the presence of a base.
Wissenschaftliche Forschungsanwendungen
6-Cyclopropyl-4-methylpyrimidine-2-ol has shown potential applications in scientific research, particularly in the field of drug discovery. It has been identified as a potential lead compound for the development of new drugs targeting various diseases such as cancer, inflammation, and infectious diseases.
Eigenschaften
CAS-Nummer |
121553-48-8 |
|---|---|
Produktname |
6-Cyclopropyl-4-methylpyrimidine-2-ol |
Molekularformel |
C8H10N2O |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
4-cyclopropyl-6-methyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C8H10N2O/c1-5-4-7(6-2-3-6)10-8(11)9-5/h4,6H,2-3H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
QODMYONMGSMOCI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=O)N1)C2CC2 |
Kanonische SMILES |
CC1=CC(=NC(=O)N1)C2CC2 |
Synonyme |
2(1H)-Pyrimidinone, 4-cyclopropyl-6-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




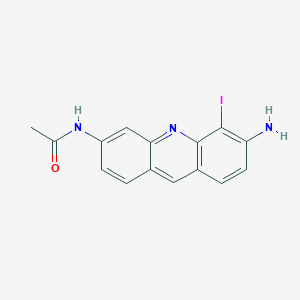

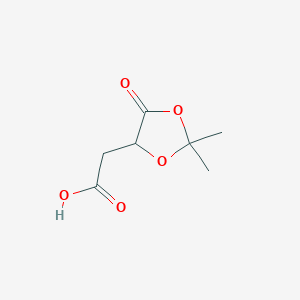
![(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol](/img/structure/B47625.png)

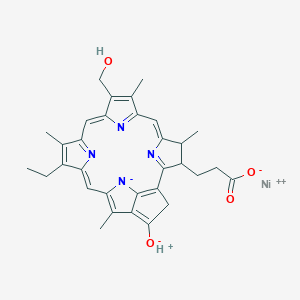
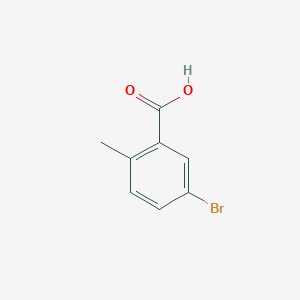
![4-Chloro-1H-benzo[d]imidazol-5-ol](/img/structure/B47630.png)


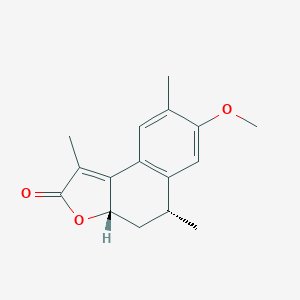
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)](/img/structure/B47640.png)
